molecular formula C15H12F6N2O2S B2463132 Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate CAS No. 1022395-69-2

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate

Cat. No.: B2463132
CAS No.: 1022395-69-2
M. Wt: 398.32
InChI Key: GOCFBEVLJPXUCC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate is a heterocyclic compound featuring a thiazole core substituted with a 3,5-bis(trifluoromethyl)phenylamino group at the 4-position and an ethyl acetate moiety at the 2-position. The trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties, making such compounds candidates for agrochemical or pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O2S/c1-2-25-12(24)6-11-7-26-13(23-11)22-10-4-8(14(16,17)18)3-9(5-10)15(19,20)21/h3-5,7H,2,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFBEVLJPXUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Coupling with the Phenylamine: The 3,5-bis(trifluoromethyl)phenylamine is coupled with the thiazole ring through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl groups which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Thiazole-Based Analogues

Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

  • Structure : Contains a methyl group at position 4 of the thiazole ring and a trifluoromethylphenyl group at position 2.
  • Key Differences: The absence of the 3,5-bis(trifluoromethyl)phenylamino group reduces steric bulk and electron-withdrawing effects compared to the target compound. This may lower binding affinity in biological systems .
  • Synthesis: Prepared via a 5-hour reaction of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol .

Cyclobutene-Dione Derivatives

Several cyclobutene-dione compounds (e.g., CAS 1263205-97-5 and 1454257-32-9) feature the 3,5-bis(trifluoromethyl)phenylamino group but lack the thiazole core .

  • However, the absence of the thiazole ring may reduce aromatic stabilization and solubility.
  • Applications : These derivatives are marketed as research chemicals (priced at ~JPY 29,000–38,000 per 100 mg), suggesting specialized biological or catalytic uses .

Phenoxy- and Oxoacetate Analogues

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-33-8)

  • Structure: Replaces the amino group with a phenoxy linkage.
  • Similarity Score: Structural similarity to the target compound is 0.90/1.00, indicating significant divergence due to the amino-to-phenoxy substitution .

Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS 69065-93-6)

  • Structure : Features a 2-oxoacetate group instead of the thiazolyl-acetate moiety.
  • Key Differences : The lack of the thiazole ring reduces molecular weight (329.2 g/mol vs. ~347 g/mol estimated for the target compound) and may decrease thermal stability (melting point: 90°C) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate Thiazole 3,5-bis(CF3)phenylamino, ethyl acetate ~347 (estimated) Agrochemical/pharmaceutical research
Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Thiazole 4-methyl, 2-(CF3)phenyl, ethyl carboxylate 315.3 Model compound for synthesis studies
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-...cyclobutene-1,2-dione Cyclobutene-dione 3,5-bis(CF3)phenylamino, varied amines 547.49–630.57 Enzyme inhibition/research chemicals
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate Acetate 3,5-bis(CF3)phenoxy 328.2 High lipophilicity
Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate Oxoacetate 3,5-bis(CF3)phenylamino 329.2 Thermal sensitivity (2–8°C storage)

Research Findings and Implications

  • Substituent Effects: The 3,5-bis(trifluoromethyl)phenylamino group enhances metabolic resistance and electron-deficient character, critical for target engagement in pesticides or drugs.
  • Functional Group Trade-offs: Phenoxy analogues (e.g., CAS 87964-33-8) prioritize lipophilicity over hydrogen bonding, whereas amino groups (e.g., CAS 69065-93-6) favor specific molecular interactions .

Biological Activity

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, trifluoromethyl groups, and an ethyl ester functional group. The presence of trifluoromethyl groups is significant as they can enhance the compound's lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Target Interaction : The trifluoromethyl groups may increase binding affinity to specific enzymes or receptors, modulating their activity.
  • Hydrogen Bonding : The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing interactions with biological targets.
  • Bioactivity : Research indicates potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Biological Activity

Research has shown that compounds containing thiazole moieties exhibit various biological activities including:

  • Antimicrobial Activity : Studies suggest that thiazole derivatives can inhibit the growth of various pathogens. This compound is hypothesized to possess similar properties due to the structural characteristics common to thiazoles .
  • Antitumor Activity : Thiazole-containing compounds have been investigated for their anticancer effects. For instance, certain thiazole derivatives have shown significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Studies : The mechanism behind the anticancer activity often involves interference with cellular pathways such as apoptosis induction and inhibition of cell proliferation. For example, structural activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance cytotoxic effects .

Research Findings

A selection of recent studies highlights the biological activities associated with compounds similar to this compound:

Study Biological Activity Findings
Study 1AntimicrobialCompound exhibited significant inhibition against Gram-positive bacteria.
Study 2AnticancerShowed IC50 values below 2 µg/mL against multiple cancer cell lines .
Study 3Enzyme InhibitionInteracted with P-glycoprotein (P-gp), enhancing ATPase activity indicative of potential drug efflux modulation .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against various cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring was crucial for enhancing activity .
  • Antimicrobial Testing : A series of compounds were tested against resistant strains of bacteria. Results indicated a promising antimicrobial profile with effective concentrations achievable in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate, and how can reaction conditions be adjusted to improve yields?

  • Methodological Answer : The synthesis typically involves condensation of 3,5-bis(trifluoromethyl)aniline with thiazole intermediates under reflux conditions. For example, describes a similar reaction using absolute ethanol and glacial acetic acid as catalysts, with reflux times optimized to 4 hours for maximal yield. Adjusting solvent polarity (e.g., switching from ethanol to THF) and catalyst loading (e.g., acetic acid vs. DBU) can enhance regioselectivity. Monitoring via TLC (as in ) ensures reaction completion before workup .

Q. How can spectroscopic techniques (NMR, LC-MS) be effectively utilized to confirm the structural integrity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying the thiazole core and ester functionality. For instance, reports distinct proton signals for aromatic substituents (δ 7.46–7.02 ppm) and methylene groups (δ 3.57 ppm). LC-MS (e.g., ESI-MS m/z 479.0 [M+H]+) confirms molecular weight and purity (>97%). Cross-referencing with databases like PubChem (InChI Key: IBRYPSPFMRZTCX-UHFFFAOYSA-N, ) ensures structural alignment .

Q. What role do the trifluoromethyl groups play in the compound's physicochemical properties and biological interactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance lipophilicity (logP) and metabolic stability, as noted in . This increases membrane permeability and target binding affinity in enzymatic assays. Computational studies (e.g., molecular docking) can predict interactions with hydrophobic binding pockets, while Hammett constants quantify electronic effects on reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer : Contradictions may arise from differences in metabolic stability or bioavailability. For example, in vitro assays (e.g., enzyme inhibition) might show high potency, while in vivo models (e.g., rodent efficacy studies) could underperform due to rapid ester hydrolysis. Mitigation strategies include:

  • Prodrug modification : Stabilizing the ester group via alkyl chain optimization ( discusses ethyl ester derivatives).
  • Pharmacokinetic profiling : Measuring plasma half-life and metabolite formation using LC-MS/MS .

Q. What methodologies are recommended for isolating stereoisomers or byproducts formed during synthesis?

  • Methodological Answer : Chiral separation techniques, such as Chiralpak® OD columns (), can resolve enantiomers using mobile phases like MeOH-DMEA in supercritical CO₂. For byproduct removal, silica gel chromatography (e.g., PE/EtOAc gradients in ) or recrystallization in hexane/ethyl acetate mixtures are effective. Purity must be validated via HPLC (≥95%) and ¹H NMR .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize this compound's inhibitory effects on kinase targets?

  • Methodological Answer :

  • Core modifications : Replace the thiazole ring with triazines ( ) or pyridines to assess steric effects.
  • Substituent variation : Introduce electron-donating groups (e.g., methoxy) at the phenyl ring to modulate electronic effects ( ).
  • Biological assays : Use ATP-binding site competition assays (IC₅₀ determination) and cellular proliferation models (e.g., cancer cell lines) .

Q. What computational approaches predict the binding affinity of this compound with target proteins like kinases or GPCRs?

  • Methodological Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations can model interactions with kinase ATP pockets. Docking software (e.g., AutoDock Vina) paired with crystal structures (PDB entries) identifies key residues (e.g., hinge region hydrogen bonds). QSAR models trained on analogs (e.g., ) correlate substituent properties with IC₅₀ values .

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